REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([C:7]2[CH:13]=[CH:12][C:10]([NH2:11])=[C:9]([CH2:14][NH2:15])[CH:8]=2)[CH:4]=[CH:5][N:6]=1.Cl.[C:17](=N)(OC)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(N)(=N)C1C=CC=CC=1>CO.O=[Mn]=O>[CH3:1][C:2]1[N:3]([C:7]2[CH:8]=[C:9]3[C:10](=[CH:12][CH:13]=2)[N:11]=[C:17]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[N:15]=[CH:14]3)[CH:4]=[CH:5][N:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC=1N(C=CN1)C1=CC(=C(N)C=C1)CN
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)(OC)=N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
aminomethyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=N)N
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at r.t. for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
CUSTOM
|
Details
|
After that, the methanol was evaporated
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
was diluted with toluene (50 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
washed with aq. ammonia, with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The obtained oily residue was dissolved in DCM (400 mL)
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
WASH
|
Details
|
the cake was rinsed with DCM
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate and washings were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed over silica gel (DCM/MeOH/NH3, 85:25.2) the
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
then cooled at 25° C.
|
Type
|
CUSTOM
|
Details
|
to crystallize the titled product as slightly brown powder (2.0 g; yield: 74%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CC=1N(C=CN1)C=1C=C2C=NC(=NC2=CC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |